molecular formula C11H18N2O2SSi B3343365 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- CAS No. 52-57-3

2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-

Cat. No.: B3343365
CAS No.: 52-57-3
M. Wt: 270.43 g/mol
InChI Key: FPLBWHGAJGKHKN-UHFFFAOYSA-N
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Description

2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-: is a complex organosilicon compound characterized by its unique spirocyclic structure. This compound features a silicon atom integrated into a spirocyclic framework, which is further functionalized with diaza and thio groups. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diamine under controlled conditions.

    Final Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: The use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups, such as reducing the diaza groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the silicon atom.

Scientific Research Applications

2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- exerts its effects involves interactions with specific molecular targets. These interactions can include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with DNA: Potential to intercalate into DNA, affecting replication and transcription processes.

    Modulation of Signaling Pathways: Influence on cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione: Lacks the thio group, resulting in different chemical properties and reactivity.

    8,8-Dimethyl-3-thio-2,4-diaza-8-silaspiro(5.6)dodecane: Similar structure but with variations in the positioning of functional groups.

Uniqueness

2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio- is unique due to the combination of its spirocyclic silicon core and the presence of both diaza and thio functional groups. This combination imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

11,11-dimethyl-3-sulfanylidene-2,4-diaza-11-silaspiro[5.6]dodecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2SSi/c1-17(2)6-4-3-5-11(7-17)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLBWHGAJGKHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCCC2(C1)C(=O)NC(=S)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199957
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-57-3
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 2
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 3
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 4
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 5
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-
Reactant of Route 6
2,4-Diaza-8-silaspiro(5.6)dodecane-1,5-dione, 8,8-dimethyl-3-thio-

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